

# evaluating the effectiveness of helium versus nitrogen for cryopreservation

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# A Comparative Guide to Helium and Nitrogen in Cryopreservation

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing fields of cell therapy, drug discovery, and regenerative medicine, the long-term preservation of biological samples is paramount. Cryopreservation, the process of cooling cells and tissues to sub-zero temperatures to halt biological activity, is a cornerstone of this endeavor. The choice of cryogen is a critical factor influencing the success of cryopreservation, with liquid nitrogen being the conventional standard. However, the unique thermodynamic properties of liquid **helium** are prompting a re-evaluation of the most effective methods for preserving valuable biological materials.

This guide provides a comprehensive comparison of the effectiveness of liquid **helium** versus liquid nitrogen for cryopreservation, supported by experimental data. We will delve into their performance, present detailed experimental protocols, and visualize the underlying biological and procedural workflows.

## Performance Comparison: Helium vs. Nitrogen

The primary advantage of liquid **helium** lies in its extremely low boiling point (-269°C) compared to liquid nitrogen (-196°C). This significant temperature difference facilitates much



higher cooling rates, a critical factor in vitrification—a cryopreservation technique that aims to solidify the sample into a glass-like state, avoiding the formation of damaging ice crystals.[1]

## **Quantitative Data Summary**

The following tables summarize the key findings from comparative studies on different cell types.

Table 1: Human Stem Cell Cryopreservation

Parameter	Liquid Nitrogen (LN₂)	Liquid Helium (LHe)	Cell Types	Reference
Immediate Viability (EFS40 CPA)	82.6 ± 4.1%	93.0 ± 0.7%	hBMSCs	[1]
Immediate Viability (EDS40 CPA)	83.0 ± 1.9%	85.4 ± 4.9%	hESCs	[1]
Attachment Efficiency (hBMSCs)	Consistent with viability	Consistent with viability	hBMSCs	[1]
Attachment Efficiency (hESCs)	Consistent with viability	Consistent with viability	hESCs	[1]

Table 2: Bovine Immature Oocyte Cryopreservation



Parameter	Liquid Nitrogen (LN <sub>2</sub> )	Liquid Helium (LHe)	Reference
Normal Morphology	79.3%	89.3%	[2]
Maturation Rate	43.4%	52.8%	[2]
Cleavage Rate	34.1%	42.7%	[2]
Blastocyst Rate	4.7%	10.1%	[2]

Table 3: HeLa and L929 Cell Line Cryopreservation

Cell Line	Cryoprotectant	Atmosphere	Post-thaw Viability Improvement (vs. Nitrogen/Air)	Reference
HeLa	None	Helium	1.5 - 2.0 times higher	[3]
L929	3% Glycerol	Helium	1.2 - 1.5 times higher	[3]

## **Experimental Protocols**

Detailed methodologies are crucial for reproducing and building upon these findings. The following sections outline the key experimental protocols cited in the comparison.

## Vitrification of Human Stem Cells (hBMSCs and hESCs)

This protocol was adapted from a study comparing LN<sub>2</sub> and LHe for the vitrification of human bone-marrow derived mesenchymal stem cells (hBMSCs) and human embryonic stem cells (hESCs).[1]

#### **Cryoprotectant Solutions:**

Equilibration Solutions (ES):



- EFS15/17.5/20: 15%/17.5%/20% Ethylene Glycol (EG) in DPBS with 20% Fetal Bovine Serum (FBS).
- EDS15/17.5/20: 15%/17.5%/20% EG and 15%/17.5%/20% Dimethyl Sulfoxide (DMSO) in DPBS with 20% FBS.
- Vitrification Solutions (VS):
  - EFS30/35/40: 30%/35%/40% EG + 18% Ficoll 70 + 0.3M Sucrose in DPBS with 20% FBS.
  - EDS30/35/40: 30%/35%/40% EG + 30%/35%/40% DMSO + 0.3M Sucrose in DPBS with 20% FBS.

#### Protocol:

- Equilibration: Cells are exposed to the equilibration solution for a specific duration.
- Vitrification: Cells are then moved to the vitrification solution.
- Cooling: The cryovials containing the cells in the vitrification solution are plunged directly into either liquid nitrogen or liquid helium.
- Warming: Vials are rapidly warmed in a 37°C water bath.
- Cryoprotectant Removal: The vitrification solution is gradually replaced with a thawing solution and then with a complete culture medium.

## **Vitrification of Bovine Immature Oocytes**

This protocol is based on a study that demonstrated the superior efficacy of liquid **helium** for the vitrification of bovine oocytes.[2]

Cryoprotectant Solutions (EDS series):

The exact composition of the EDS30, EDS35, EDS40, EDS45, and EDS50 solutions
consists of varying concentrations of ethylene glycol and dimethyl sulfoxide. For instance,
EDS35 was identified as optimal for LHe vitrification.



#### Protocol:

- Maturation: Oocytes are first matured in vitro.
- Equilibration: Oocytes are equilibrated in a solution with a lower concentration of cryoprotectants.
- Vitrification: Oocytes are then transferred to a vitrification solution with a higher concentration of cryoprotectants.
- Loading: Oocytes are loaded onto an Open Pulled Straw (OPS) system.
- Cooling: The OPS is plunged directly into either liquid nitrogen or liquid helium.
- Warming: The straws are quickly warmed in a specific thawing medium.
- Cryoprotectant Removal: Oocytes are passed through a series of solutions with decreasing sucrose concentrations to remove the cryoprotectants.

### Cryopreservation of HeLa and L929 Cells

This protocol is derived from a study investigating the effect of a **helium** atmosphere on the cryopreservation of HeLa and L929 cell lines.[3]

#### **Cryoprotectant Solutions:**

 Experiments were conducted with and without glycerol (3% for L929 cells) as a cryoprotectant. The base medium composition was not specified.

#### Protocol:

- Incubation: Cell suspensions are incubated in an atmosphere of either helium, nitrogen, or air.
- Freezing: The cell suspensions are then frozen.
- Thawing: Post-thaw viability is assessed.



## **Post-Thaw Viability Assessment**

Trypan Blue Exclusion Assay:

- A small aliquot of the cell suspension is mixed with an equal volume of 0.4% Trypan Blue solution.
- The mixture is loaded onto a hemocytometer.
- Viable (unstained) and non-viable (blue-stained) cells are counted under a microscope.
- Percentage viability is calculated as: (Number of viable cells / Total number of cells) x 100.

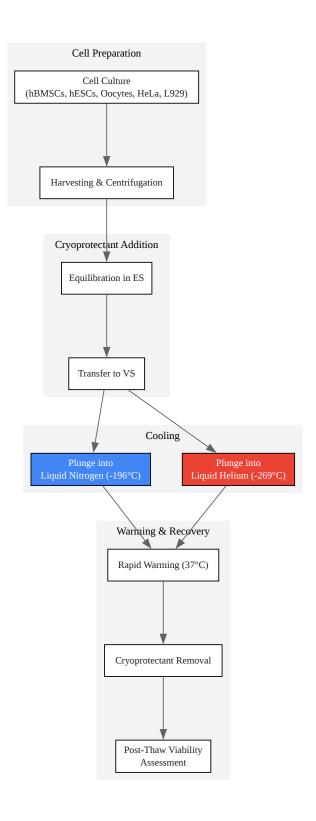
CCK-8 Assay (Cell Counting Kit-8):

- Thawed cells are seeded in a 96-well plate.
- After a period of incubation to allow for attachment and recovery, CCK-8 solution is added to each well.
- The plate is incubated for 1-4 hours.
- The absorbance is measured at 450 nm using a microplate reader. The amount of formazan dye generated by cellular dehydrogenases is directly proportional to the number of living cells.

## **Visualizing the Processes**

To better understand the experimental workflows and the cellular responses to cryopreservation, the following diagrams have been generated using the DOT language.

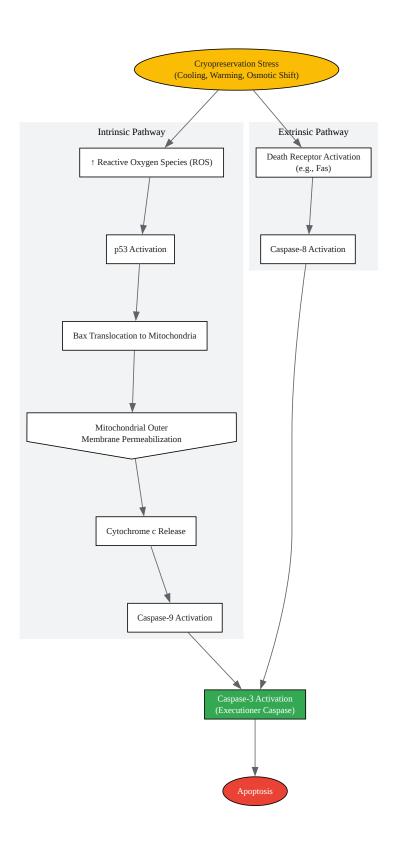




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Caption: General experimental workflow for vitrification using liquid nitrogen or liquid helium.





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Caption: Signaling pathways of cryopreservation-induced apoptosis.



### Conclusion

The available experimental data suggests that liquid **helium** can be a more effective cryogen than liquid nitrogen for the cryopreservation of certain cell types, particularly when high cooling rates are beneficial for vitrification. The enhanced post-thaw viability and functional recovery observed in human stem cells and bovine oocytes highlight the potential of liquid **helium** to improve cryopreservation outcomes. This is especially relevant for sensitive and valuable cells where maximizing survival is critical.

However, the practicalities of using liquid **helium**, including its higher cost and more complex handling requirements, must be considered. For many routine applications with robust cell lines, liquid nitrogen remains a cost-effective and reliable choice. The decision to use liquid **helium** should be based on a careful evaluation of the specific cell type's sensitivity to cryoinjury, the importance of maximizing post-thaw recovery, and the available resources. Further research is warranted to optimize **helium**-based cryopreservation protocols and to explore its applicability to a wider range of biological samples.

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